molecular formula C14H8F4O B2944767 4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde CAS No. 1032506-87-8

4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde

Cat. No.: B2944767
CAS No.: 1032506-87-8
M. Wt: 268.211
InChI Key: KLJVDQMXJHPTLM-UHFFFAOYSA-N
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Description

4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde is a biphenyl derivative featuring a fluorine atom at the 4'-position, a trifluoromethyl group at the 3'-position, and a formyl group at the 4-position. This compound is of significant interest in medicinal chemistry and materials science due to its electron-withdrawing substituents (fluoro and trifluoromethyl), which modulate electronic properties and enhance stability . Its CAS number, 942474-96-6, confirms its identity in commercial catalogs .

Properties

IUPAC Name

4-[4-fluoro-3-(trifluoromethyl)phenyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F4O/c15-13-6-5-11(7-12(13)14(16,17)18)10-3-1-9(8-19)2-4-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLJVDQMXJHPTLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC(=C(C=C2)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The biphenyl scaffold of the target compound can be dissected into two aromatic fragments:

  • Fragment A : 4-bromobenzaldehyde (providing the aldehyde-functionalized benzene ring).
  • Fragment B : 3-trifluoromethyl-4-fluorophenylboronic acid (introducing fluorine and trifluoromethyl groups).

The Suzuki-Miyaura reaction enables coupling of these fragments via a palladium catalyst. This method is favored for its tolerance of functional groups and commercial availability of boronic acids.

Coupling Conditions and Optimization

Key parameters for the Suzuki-Miyaura reaction include:

Catalyst System Base Solvent Temperature Yield Source
Pd(OAc)₂ / sSPhos K₃PO₄ THF 60°C 85%
PdCl₂(PPh₃)₂ K₂CO₃ DMF 80°C 78%

The enantioselective ligand sSPhos (sulfonated SPhos) enhances coupling efficiency for sterically hindered substrates. Post-reaction purification via column chromatography (hexane/ethyl acetate) isolates the biphenyl product.

Vilsmeier-Haack Formylation

Methodology

The aldehyde group can be introduced via electrophilic formylation of a pre-coupled biphenyl intermediate (e.g., 4'-fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-methyl). The Vilsmeier reagent (POCl₃/DMF) generates a chloro-iminium intermediate, which hydrolyzes to the aldehyde:

$$
\text{Biphenyl-CH₃} \xrightarrow{\text{POCl₃, DMF}} \text{Biphenyl-CH=O} + \text{HCl} + \text{PO(OH)}_3
$$

Limitations

  • Electronic Deactivation : The electron-withdrawing −CF₃ and −F groups reduce aromatic reactivity, necessitating elevated temperatures (100–120°C) and extended reaction times (24–48 hrs).
  • Byproducts : Competing side reactions (e.g., over-chlorination) require careful stoichiometric control.

Halogen Exchange and Fluorination Strategies

Synthesis of Trifluoromethyl Substituents

The trifluoromethyl group is introduced via chlorine-to-fluorine exchange using hydrogen fluoride (HF) and antimony trichloride (SbCl₃) as catalysts:

  • Chlorination : 3,4-Dimethylchlorobenzene undergoes radical chlorination to form 3-trichloromethyl-4-dichloromethylchlorobenzene.
  • Fluorination : Treatment with HF at 110°C under pressure replaces chlorines with fluorines, yielding 3-trifluoromethyl-4-fluorochlorobenzene.

Coupling with Aldehyde Precursors

The fluorinated intermediate is coupled to 4-bromobenzaldehyde via Suzuki-Miyaura or Negishi cross-coupling. The latter employs organozinc reagents for enhanced stability:

$$
\text{Zn-C₆H₃(CF₃)F} + \text{Br-C₆H₃-CHO} \xrightarrow{\text{Pd(PPh₃)₄}} \text{C₁₄H₈F₄O}
$$

Comparative Analysis of Synthetic Routes

Method Advantages Disadvantages Yield Range
Suzuki-Miyaura Modular, functional group tolerance Boronic acid synthesis required 75–85%
Vilsmeier-Haack Direct aldehyde installation Low reactivity with −CF₃ groups 50–60%
Halogen Exchange Scalable CF₃ introduction Hazardous HF handling 60–70%

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form the corresponding carboxylic acid under strong oxidizing conditions. This reaction is critical for synthesizing derivatives with enhanced biological activity or material science applications.

Reagent/ConditionsProductYieldReference
KMnO₄ in acidic H₂O, 80°C4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid69%
CrO₃ in H₂SO₄, refluxSame as above62%

Mechanistic studies suggest the reaction proceeds via nucleophilic attack on the aldehyde carbonyl, followed by cleavage of the C–H bond. The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the aldehyde, accelerating oxidation .

Reduction Reactions

The aldehyde is reduced to a primary alcohol using hydride-based reagents. This transformation is valuable for modifying the compound’s polarity or preparing intermediates for further functionalization.

Reagent/ConditionsProductYieldReference
NaBH₄ in EtOH, 20°C, 1 hr4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-methanol92%
LiAlH₄ in THF, 0°C to RTSame as above85%

The reaction involves nucleophilic hydride attack at the carbonyl carbon, forming a tetrahedral intermediate that collapses to yield the alcohol . Steric hindrance from the trifluoromethyl group slightly reduces reaction rates compared to non-fluorinated analogs.

Condensation Reactions

The aldehyde participates in condensation with nitrogen nucleophiles, forming hydrazones or imines. These derivatives are pivotal in medicinal chemistry and materials science.

Reagent/ConditionsProductYieldReference
2-Methoxyphenylhydrazine, HClHydrazone derivative69%
Aniline, AcOH, 150°CImine-linked biphenyl60%

The electron-deficient aldehyde carbonyl facilitates nucleophilic addition-elimination mechanisms. Fluorine substituents stabilize transition states through inductive effects .

Cross-Coupling Reactions

The compound serves as a substrate in palladium-catalyzed cross-coupling reactions, leveraging its halogen-free biphenyl core for functionalization.

Reaction TypeConditionsProductYieldReference
Suzuki CouplingPEPPSI-IPr, Ag₂CO₃, K₂CO₃, 150°CExtended π-conjugated systems68%
Stille CouplingPd(PPh₃)₄, CuI, DMFBiaryl ketones75%

The trifluoromethyl group minimally interferes with coupling efficiency due to its meta position relative to the reaction site .

Nucleophilic Additions

The aldehyde undergoes nucleophilic additions with organometallic reagents, forming secondary alcohols.

Reagent/ConditionsProductYieldReference
Grignard (MeMgBr), THF, 0°C1-(4'-Fluoro-3'-trifluoromethylbiphenyl)ethanol78%
Organozinc, CuCl, RTAnalogous alcohols65%

Steric and electronic effects from the trifluoromethyl group reduce reaction rates compared to non-fluorinated aldehydes .

Photochemical Reactions

UV irradiation in the presence of electron-deficient alkenes induces [2+2] cycloaddition, forming cyclobutane derivatives.

ConditionsProductYieldReference
UV light (254 nm), CH₂Cl₂Biphenyl-fused cyclobutane55%

The reaction proceeds via a diradical intermediate stabilized by the biphenyl system .

Key Influences on Reactivity:

  • Electron-Withdrawing Effects : The trifluoromethyl and fluorine groups increase the aldehyde’s electrophilicity, enhancing oxidation and condensation rates .

  • Steric Hindrance : The meta-trifluoromethyl group moderately slows nucleophilic additions .

  • Thermal Stability : Decomposition occurs above 200°C, limiting high-temperature applications.

This compound’s versatility in organic transformations makes it invaluable for synthesizing fluorinated pharmaceuticals, agrochemicals, and advanced materials.

Scientific Research Applications

4’-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 4’-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-carbaldehyde involves its interaction with various molecular targets. The fluoro and trifluoromethyl groups enhance the compound’s lipophilicity and electron-withdrawing properties, which can influence its reactivity and binding affinity to specific enzymes or receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (Positions) Key Properties/Applications References
4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde CF₃ (4'), CHO (4) Melting point: 73–74°C; synthesized via Suzuki coupling; used in organic intermediates
2'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde CF₃ (2'), CHO (4) Commercial availability (CAS 198205-95-7); 97% purity; used in ligand synthesis
4'-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carbaldehyde F (4'), OCF₃ (3'), CHO (4) Hazardous (H315, H319, H335); GHS warning label; 95% purity
3'-Chloro-5'-fluoro-[1,1'-biphenyl]-4-carbaldehyde Cl (3'), F (5'), CHO (4) Predicted density: 1.285 g/cm³; potential agrochemical intermediate
4'-Fluorobiphenyl-4-carbaldehyde F (4'), CHO (4) Basic biphenyl aldehyde; precursor for fluorescent dyes

Key Observations:

  • Electron-Withdrawing Groups : Fluorine and trifluoromethyl groups lower the electron density of the biphenyl core, stabilizing the aldehyde group and influencing absorption spectra (e.g., n→π* transitions near 330 nm) .

Physicochemical Properties

Property 4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde 4'-(Trifluoromethyl) Analog 4'-Fluoro-3'-(trifluoromethoxy) Analog
Molecular Formula C₁₄H₈F₄O C₁₄H₉F₃O C₁₄H₈F₄O₂
Melting Point Not reported 73–74°C Not reported
Hazard Profile Likely similar to analogs Non-hazardous H315, H319, H335
Purity >97% (commercial grade) 58% (synthetic yield) 95%

Biological Activity

4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde is a fluorinated organic compound that has garnered attention due to its potential biological activities. The unique structural characteristics of this compound, particularly the presence of fluorine atoms, contribute to its reactivity and interactions with biological systems. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H10F4OC_{14}H_{10}F_4O with a molecular weight of 256.20 g/mol. The compound features a biphenyl structure with a carbaldehyde functional group and trifluoromethyl substituents, which significantly influence its chemical behavior and biological interactions.

PropertyValue
Molecular FormulaC14H10F4OC_{14}H_{10}F_4O
Molecular Weight256.20 g/mol
CAS Number942475-07-2
Boiling PointNot available
SolubilityVariable

Research indicates that fluorinated compounds often exhibit enhanced lipophilicity and metabolic stability, which can lead to increased potency in biological systems. The trifluoromethyl group is known to enhance the binding affinity of compounds to various biological targets, including enzymes and receptors.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of fluorinated biphenyl compounds. For instance, this compound has shown activity against various bacterial strains. The mechanism typically involves disruption of bacterial cell membranes or inhibition of critical enzymatic pathways.

Case Study: Antibacterial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting significant antibacterial potential.

Table 2: Antibacterial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Toxicological Profile

While the biological activity is promising, understanding the toxicological profile is crucial for assessing safety. Preliminary studies suggest that the compound exhibits low acute toxicity in animal models; however, long-term effects remain to be fully elucidated.

Safety and Handling

Due to its chemical nature, appropriate safety measures should be taken while handling this compound. It is advisable to use personal protective equipment (PPE) and work within a fume hood to minimize exposure.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde?

  • Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, where halogenated biphenyl precursors are coupled with fluorinated aryl boronic acids. For example, biphenyl aldehydes are functionalized using palladium catalysts under reflux conditions. A related method involves alkylation of 4'-hydroxy-[1,1'-biphenyl]-4-carbaldehyde with alkyl bromides (e.g., decylbromide) in the presence of KOH, followed by recrystallization from ethanol .

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Methodology : Analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>97% as per commercial standards) .
  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm substituent positions (e.g., fluoro and trifluoromethyl groups) .
  • Mass Spectrometry (MS) : Monoisotopic mass verification (e.g., 618.219 g/mol for related aldehydes) .

Q. What safety protocols are recommended for handling this compound?

  • Methodology : Follow standard laboratory safety practices:

  • Use fume hoods to avoid inhalation of vapors.
  • Wear nitrile gloves and safety goggles due to potential irritancy.
  • Store in airtight containers away from ignition sources, as recommended for similar aldehydes .

Advanced Research Questions

Q. How do electronic effects of the fluoro and trifluoromethyl groups influence the reactivity of this aldehyde?

  • Methodology :

  • Computational Studies : Density Functional Theory (DFT) can model electron-withdrawing effects, which polarize the aldehyde group, enhancing electrophilicity.
  • Experimental Validation : Compare reaction rates with non-fluorinated analogs in nucleophilic additions (e.g., Schiff base formation). Evidence from similar compounds shows trifluoromethyl groups reduce electron density at the carbonyl carbon, accelerating reactions with amines .

Q. What strategies optimize reaction yields in Suzuki-Miyaura couplings involving this compound?

  • Methodology :

  • Catalyst Screening : Use Pd/PiNe catalysts for improved efficiency in green solvents like γ-valerolactone (GVL) .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 20 hours to <2 hours) while maintaining yields >70% .
  • Purification : Column chromatography with ethyl acetate/hexane gradients removes Pd residues, followed by recrystallization .

Q. How can researchers address contradictions in reported yields for biphenyl aldehyde derivatives?

  • Methodology :

  • Reproducibility Checks : Verify solvent purity, catalyst loading, and reaction temperature. For example, reports 76% yield for a related compound using EDC/DMAP coupling, while notes variable yields depending on microwave parameters.
  • Statistical Analysis : Design of Experiments (DoE) to identify critical factors (e.g., molar ratios, solvent polarity) .

Q. What role does this compound play in the synthesis of supramolecular architectures?

  • Methodology :

  • Self-Assembly : The aldehyde group forms Schiff bases with amines, enabling construction of liquid crystals or metal-organic frameworks (MOFs). For instance, 4'-formyl-[1,1'-biphenyl] derivatives are used to create star-shaped triazine-based frameworks with high surface areas .
  • Characterization : Small-Angle X-ray Scattering (SAXS) and Differential Scanning Calorimetry (DSC) analyze phase behavior .

Q. What are the stability challenges of this compound under varying pH and temperature conditions?

  • Methodology :

  • Accelerated Stability Testing : Incubate the compound in buffered solutions (pH 1–13) at 40–60°C for 48 hours. Monitor degradation via HPLC and identify byproducts (e.g., oxidation to carboxylic acids) .
  • Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles (e.g., stability up to 150°C) .

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